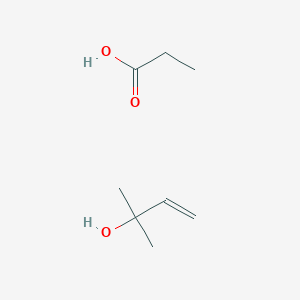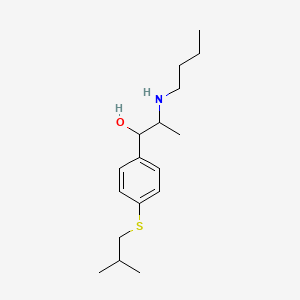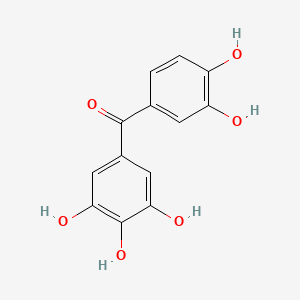
2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chloropropyl group attached to the isoquinoline core, along with two methyl groups at the 4-position and a dione functionality at the 1,3-positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with 3-chloropropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
化学反应分析
Types of Reactions
2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of N-oxides or other oxidized isoquinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives such as diols.
科学研究应用
2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or toxicity. The dione functionality may also participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: Lacks the chloropropyl group but shares the isoquinoline core and dione functionality.
3-Chloropropylisoquinoline: Similar structure but without the dimethyl groups at the 4-position.
Isoquinoline-1,3-dione Derivatives: Various derivatives with different substituents at the 1,3-positions.
Uniqueness
2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione is unique due to the combination of the chloropropyl group, dimethyl groups, and dione functionality. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
55982-96-2 |
|---|---|
分子式 |
C14H16ClNO2 |
分子量 |
265.73 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2)11-7-4-3-6-10(11)12(17)16(13(14)18)9-5-8-15/h3-4,6-7H,5,8-9H2,1-2H3 |
InChI 键 |
ADQJLOMGRJVWTO-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
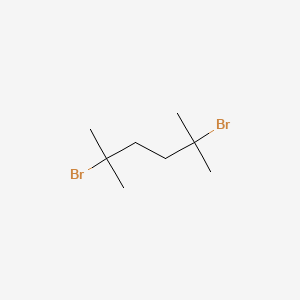
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)
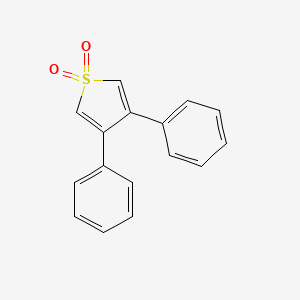

![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
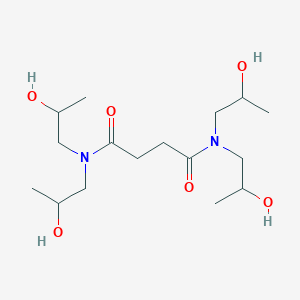
![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)
![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
